molecular formula C14H16N2OS B2788760 1-(oxolan-2-ylmethyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 923811-99-8

1-(oxolan-2-ylmethyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No. B2788760
CAS RN: 923811-99-8
M. Wt: 260.36
InChI Key: BIUAMWCDKXCANE-UHFFFAOYSA-N
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Description

The compound “1-(oxolan-2-ylmethyl)-5-phenyl-1H-imidazole-2-thiol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that make it a key building block in many pharmaceuticals . It also contains a phenyl group (a ring of 6 carbon atoms, often known as a benzene ring when it’s not attached to anything else), which is a common component in many organic compounds . The oxolan-2-ylmethyl part refers to a tetrahydrofuran (THF) group attached via a methylene bridge. THF is a common solvent in organic chemistry .


Molecular Structure Analysis

Again, without specific data, I can only speculate on the molecular structure. The imidazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The oxolan-2-ylmethyl group is likely to have a puckered conformation due to the ring strain in the tetrahydrofuran ring .


Chemical Reactions Analysis

Imidazole rings can act as both nucleophiles and electrophiles, making them versatile in chemical reactions. They can participate in a variety of reactions, including N-alkylation, N-acylation, and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with an imidazole ring act by binding to a specific enzyme or receptor, but without more information, it’s impossible to say what the target of this compound might be .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, further studies might focus on optimizing its structure for better activity, studying its mechanism of action in more detail, or testing it in preclinical and clinical trials .

properties

IUPAC Name

3-(oxolan-2-ylmethyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c18-14-15-9-13(11-5-2-1-3-6-11)16(14)10-12-7-4-8-17-12/h1-3,5-6,9,12H,4,7-8,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAMWCDKXCANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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